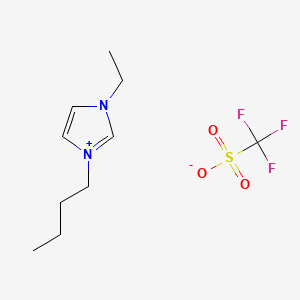

1-Butyl-3-ethylimidazolium trifluoromethane sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for 1-Butyl-3-ethylimidazolium trifluoromethane sulfonate were not found, related compounds such as 1-Butyl-3-methylimidazolium trifluoromethanesulfonate have been used as a reaction medium to synthesize aryl ketones by Friedel–Crafts benzoylation of aryl compounds using bismuth triflate as a catalyst .科学的研究の応用

1. Electrochemical Properties and Applications

1-Butyl-3-ethylimidazolium trifluoromethane sulfonate, as part of a class of ionic liquids, exhibits unique electrochemical properties. Studies have shown its utility in electrochemical systems like sensors and biosensors, and as an electrolyte in dye-sensitized solar cells. For instance, carbon film electrodes characterized in this ionic liquid showed potential for oxygen reduction and wider potential windows in electrochemical investigations, which is crucial for electrochemical sensing and biosensing systems (Pauliukaitė et al., 2008); (Kawano et al., 2004).

2. Application in Deep Desulfurization

This ionic liquid has been explored for its potential use in deep desulfurization of fuels. The research indicated its effectiveness in the separation of sulfur and nitrogen-containing compounds from hydrocarbons, an essential process in fuel purification (Kędra-Królik et al., 2011).

3. Solvent and Catalyst in Organic Synthesis

The ionic liquid has also been employed as a solvent and catalyst in various organic synthesis processes. For example, it has been used in the synthesis of dicyanocyclopropanes and in Friedel-Crafts reactions, showcasing its versatility and efficiency in facilitating chemical reactions (Shestopalov et al., 2003); (Nara et al., 2001).

4. Physicochemical Properties Analysis

Several studies have focused on understanding the physicochemical properties of this compound. These include its thermal behavior, viscosity, density, and surface tension, which are critical for its applications in various scientific fields (Shamsipur et al., 2010); (Jacquemin et al., 2006).

将来の方向性

The future directions of 1-Butyl-3-ethylimidazolium trifluoromethane sulfonate could involve further exploration of its unique properties and potential applications. For instance, studies on related compounds such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate have shown potential applications in probing structures of interfacial ionic liquid on nano-aluminum oxide surfaces using high-pressure infrared spectroscopy .

特性

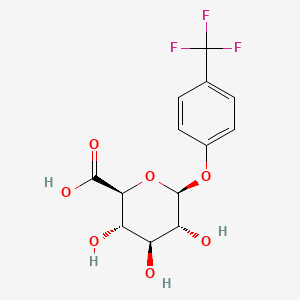

IUPAC Name |

1-butyl-3-ethylimidazol-1-ium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.CHF3O3S/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)8(5,6)7/h7-9H,3-6H2,1-2H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAQPLGBGPCQFE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)CC.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145022-48-6 |

Source

|

| Record name | 1H-Imidazolium, 3-butyl-1-ethyl-, trifluoromethanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145022-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B588939.png)